A2A Receptor Selectivity vs. NECA
CGS-21680 demonstrates superior A2A receptor selectivity compared to the non-selective agonist NECA. In a direct comparison of binding affinities for adenosine receptor subtypes, CGS-21680 exhibits a Ki of 27 nM at A2A, 290 nM at A1, 67 nM at A3, and 88,800 nM at A2B, whereas NECA shows Ki values of 20 nM at A2A, 14 nM at A1, 6.2 nM at A3, and 2,400 nM at A2B [1]. This yields an A2A/A1 selectivity ratio of 10.7 for CGS-21680 versus 1.4 for NECA.
| Evidence Dimension | A2A/A1 selectivity ratio |
|---|---|
| Target Compound Data | A2A Ki = 27 nM, A1 Ki = 290 nM, A2A/A1 ratio = 10.7 |
| Comparator Or Baseline | NECA: A2A Ki = 20 nM, A1 Ki = 14 nM, A2A/A1 ratio = 1.4 |
| Quantified Difference | 7.6-fold higher selectivity |
| Conditions | Radioligand binding assays in rat striatal membranes |
Why This Matters
Higher selectivity reduces confounding A1-mediated effects, improving data quality in A2A-focused studies.
- [1] Binding affinity of the agonists and antagonist for adenosine receptor subtypes (Ki/Kd in nM). J Mol Cell Cardiol. 2009;47(5):684-690. doi:10.1016/j.yjmcc.2009.08.009 View Source
